molecular formula C12H10Cl3N3O B279827 4-chloro-N-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

4-chloro-N-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B279827
M. Wt: 318.6 g/mol
InChI Key: PWLHFKMTPHHOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. It has been studied extensively for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway plays a critical role in regulating cell growth, proliferation, and survival. Inhibition of this pathway leads to the induction of apoptosis and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can induce cell cycle arrest, inhibit angiogenesis, and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 4-chloro-N-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is its ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is an important target for cancer treatment. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in experiments.

Future Directions

There are several future directions for the research of 4-chloro-N-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. One of the significant areas of research is the development of more effective and efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases.
Conclusion:
In conclusion, 4-chloro-N-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a promising compound that has shown potential applications in scientific research, particularly in cancer treatment. Its mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is an important target for cancer treatment. While there are limitations to its use in experiments, there are several future directions for research that could lead to further advancements in its potential applications.

Synthesis Methods

The synthesis of 4-chloro-N-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves the reaction of 2,4-dichlorophenylhydrazine with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid in the presence of thionyl chloride. The resulting product is then treated with 4-chloroaniline to obtain the final compound.

Scientific Research Applications

4-chloro-N-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in various scientific research areas. One of the significant areas of research is in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

Molecular Formula

C12H10Cl3N3O

Molecular Weight

318.6 g/mol

IUPAC Name

4-chloro-N-(2,4-dichlorophenyl)-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C12H10Cl3N3O/c1-6-10(15)11(18(2)17-6)12(19)16-9-4-3-7(13)5-8(9)14/h3-5H,1-2H3,(H,16,19)

InChI Key

PWLHFKMTPHHOKF-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C

Origin of Product

United States

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